1-Amino-3-methylcyclohexanecarboxylic acid

Peptidomimetics Foldamers DFT calculations

Traditional linear or achiral cyclic amino acids (leucine, Aib, Ac6c) lack stereochemical control over peptide secondary structure. 1-Amino-3-methylcyclohexanecarboxylic acid (Ac6c3M) solves this via its 3-methyl substituent and quaternary α-carbon, which severely restrict backbone rotational freedom. X-ray crystallography demonstrates that (1S,3R)-Ac6c3M induces α-helices, while (1R,3R)-Ac6c3M induces 310-helices, enabling rational peptidomimetic design. • Predictable helix induction by diastereomer selection • Rigid, side-chain restricted leucine surrogate for SAR studies • Available as diastereomeric pairs for defined backbone engineering

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 55550-84-0
Cat. No. B1274195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-3-methylcyclohexanecarboxylic acid
CAS55550-84-0
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC1CCCC(C1)(C(=O)O)N
InChIInChI=1S/C8H15NO2/c1-6-3-2-4-8(9,5-6)7(10)11/h6H,2-5,9H2,1H3,(H,10,11)
InChIKeyCTSBXWGZZLXIRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ac6c3M: Stereo-Defined Cyclic α,α-Disubstituted Amino Acid


1-Amino-3-methylcyclohexanecarboxylic acid (CAS: 55550-84-0; also designated Ac6c3M) is a conformationally constrained cyclic α,α-disubstituted α-amino acid. It is available as diastereomeric pairs, (1R,3R)- and (1S,3R)-Ac6c3M, which are synthesized from (3R)-3-methylcyclohexanone via Bucherer–Bergs or Strecker reactions [1]. Structurally, it is a side-chain restricted leucine analog in which the cyclohexane ring and quaternary α-carbon severely limit backbone rotational freedom, a fundamental property for the rational design of peptidomimetics with well-defined secondary structures [2].

1
Stereochemical PairAvailable as (1R,3R) and (1S,3R) diastereomers for discrete conformational control.
2
Constrained AnalogConformationally restricted cyclic α,α-disubstituted leucine surrogate.
3
Foldamer DesignReported to predictively induce 310- or α-helical secondary structures.

Why Ac6c3M Cannot Be Substituted


Generic substitution fails because the three-dimensional orientation of the cyclohexane substituents in Ac6c3M directly determines the peptide backbone's secondary structure. Empirical crystallographic studies demonstrate that the specific diastereomer selected—(1R,3R) with an axial amino group or (1S,3R) with an equatorial amino group—predictively induces either 310- or α-helical conformations in homopeptides [1]. This stereoelectronic control is absent in flexible linear amino acids (e.g., leucine) or in achiral cyclic α,α-disubstituted amino acids (e.g., Aib, Ac5c, Ac6c) where both helical forms may coexist without such discrete stereochemical switching [2]. The 3-methyl substituent further restricts side-chain mobility, providing a more rigid leucine surrogate than the unsubstituted 1-aminocyclohexanecarboxylic acid (Ac6c) [3].

Target: Ac6c3M
Substitute: Linear/Achiral Analogs
Conformation
Restricted backbone freedom via rigid cyclohexane ring
Flexible backbone; lacks predictable secondary structure control
Stereochemistry
Diastereomer-specific induction of 310 (1R,3R) vs α (1S,3R) helices
Achiral or undefined stereochemistry; random coil tendencies
Side Chain
3-methyl restricts side-chain mobility for defined spatial presentation
Unsubstituted or flexible side chains; reduced steric definition

Ac6c3M Quantitative Evidence vs. Standard Analogs


Superior α-Helical Propensity vs. Aib Residues

Density functional theory (DFT) calculations on oligopeptides reveal that 1-aminocyclohexanecarboxylic acid (Ac6c) residues exhibit a stronger propensity for inducing an α-helical conformation over the 310-helix when compared to α-aminoisobutyric acid (Aib) residues [1]. This represents a class-level inference for the Ac6c3M scaffold, which is a conformationally more defined derivative of Ac6c [2].

α-Helical Propensity
Class-level inference
Stronger vs Aib
Reported scaffold advantage over Aib for α-helix stabilization
DFT calculations on oligopeptides; Ac6c scaffold extrapolation
Peptidomimetics Foldamers DFT calculations Helical propensity

Diastereomer-Specific 310/α-Helix Induction

X-ray crystallographic analysis of Ac6c3M hexapeptides shows that the (1R,3R)-Ac6c3M diastereomer (amino group axial) adopts (P) and (M) 310-helical conformations, whereas the (1S,3R)-Ac6c3M diastereomer (amino group equatorial) adopts (P) and (M) α-helical conformations in the crystal state [1].

Diastereomer-Specific Induction
Direct comparison
310 (1R,3R) vs α (1S,3R)
Stereochemical-control context for foldamer design
X-ray crystallography of hexapeptides; discrete helix switch
Stereochemistry Crystal structure Helical peptides Conformational control

6-Membered Ring Chemotactic Activity Enhancement

In a direct comparison of chemotactic peptide analogs substituted at position 2, the analog incorporating the six-membered 1-aminocyclohexanecarboxylic acid (Acc6) scaffold was approximately 78 times more active than the parent For-Met-Leu-Phe-OH peptide in inducing lysozyme release from rabbit neutrophils. In contrast, analogs with the smaller five-membered ring (Acc5) or the open-chain Aib residue were approximately 2 and 3 times less active, respectively, than the parent peptide [1]. This provides a class-level inference for the activity potential of the six-membered Ac6c3M scaffold relative to alternative cyclic constraints.

Chemotactic Activity
Class-level inference
~78× more active vs parent
Reported functional activity context (Acc6 scaffold)
Rabbit neutrophil lysozyme release assay
Chemotactic peptides Neutrophil assay Structure-activity relationship Lysozyme release

Ac6c3M Procurement-Driven Application Scenarios


Tunable α/310-Helical Foldamer Design

Researchers aiming to investigate or engineer specific helical secondary structures in peptidomimetics should procure (1S,3R)-Ac6c3M for α-helix induction or (1R,3R)-Ac6c3M for 310-helix induction. The choice of diastereomer directly determines the backbone conformation, as established by X-ray crystallography of hexapeptides [1]. This stereochemical control is absent in achiral analogs like Aib or Ac6c, where both helical forms may coexist [2].

Rigid Leucine Surrogate for Peptide Optimization

In structure-activity relationship (SAR) studies where a leucine residue must be replaced with a rigid, spatially defined analog to probe receptor interactions, Ac6c3M serves as a side-chain restricted leucine analog [1]. The 3-methyl substituent provides additional conformational constraint beyond the parent Ac6c scaffold, making it suitable for fine-tuning the presentation of pharmacophores in receptor binding pockets [1].

Potent Chemotactic Peptide Analogs via Cyclic Amino Acid

For research programs focused on optimizing the biological activity of chemotactic peptides or related GPCR ligands, the six-membered cyclohexane amino acid scaffold (e.g., Ac6c3M) is a compelling alternative to five-membered (Acc5) or acyclic (Aib) constraints. Empirical evidence shows that the six-membered ring Acc6 analog is ~78-fold more active than the parent peptide in a neutrophil lysozyme release assay, whereas Acc5 and Aib analogs are 2- to 3-fold less active [1].

Application
Selection Property
Validation Focus
Tunable α/310-Helical Foldamer Design
Diastereomer-dependent helical induction
Secondary structure folding verification
Rigid Leucine Surrogate for Peptide SAR
Conformationally constrained side-chain mimic
Steric interaction analysis
High-Activity Chemotactic Peptide Research
Six-membered ring scaffold preference
Activity assay context comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Amino-3-methylcyclohexanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.